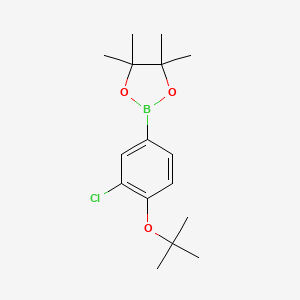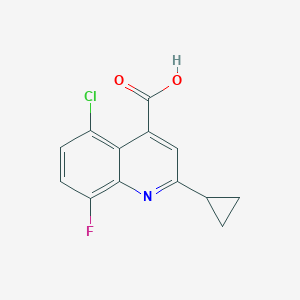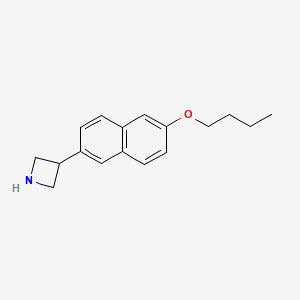
DBCO-PEG23-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-PEG23-amine is a compound that serves as a versatile linker in bioconjugation and drug delivery applications. It consists of a Dibenzocyclooctyne (DBCO) moiety and an amine group connected by a polyethylene glycol (PEG) spacer. The DBCO group is commonly used in copper-free click chemistry reactions, while the amine group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of DBCO-PEG23-amine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity (≥98%) and consistency. The compound is usually stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
DBCO-PEG23-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The amine group can react with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) to form stable amide or imine linkages
Click Chemistry Reactions: The DBCO moiety participates in copper-free click chemistry reactions with azide-containing molecules, forming stable triazole linkages
Common Reagents and Conditions
Reagents: Carboxylic acids, activated NHS esters, azide-containing molecules, and carbonyl compounds.
Conditions: Reactions are typically carried out in organic solvents like DMSO, DCM, or DMF at ambient temperature
Major Products
The major products formed from these reactions include bioconjugates and drug delivery systems with improved pharmacokinetics, reduced side effects, and enhanced efficacy .
Scientific Research Applications
DBCO-PEG23-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in bioconjugation and click chemistry reactions.
Biology: Facilitates the labeling and tracking of biomolecules in cellular and molecular biology studies.
Medicine: Plays a crucial role in the development of targeted therapeutics and diagnostic agents.
Industry: Employed in the production of advanced materials and nanotechnology applications .
Mechanism of Action
The mechanism of action of DBCO-PEG23-amine involves its ability to form stable linkages with various functional groups. The DBCO moiety reacts with azide-containing molecules through a copper-free click chemistry reaction, resulting in a stable triazole linkage. The amine group can form amide or imine linkages with carboxylic acids, activated NHS esters, and carbonyl compounds. These reactions enable the creation of bioconjugates and drug delivery systems with enhanced properties .
Comparison with Similar Compounds
Similar Compounds
- DBCO-PEG4-amine
- DBCO-PEG12-amine
- DBCO-PEG24-amine
Comparison
Compared to other similar compounds, DBCO-PEG23-amine offers a longer PEG spacer, which increases its water solubility and reduces steric hindrance in bioconjugation reactions. This makes it particularly useful in applications requiring high solubility and minimal steric interference .
Properties
Molecular Formula |
C67H113N3O25 |
|---|---|
Molecular Weight |
1360.6 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C67H113N3O25/c68-13-15-73-17-19-75-21-23-77-25-27-79-29-31-81-33-35-83-37-39-85-41-43-87-45-47-89-49-51-91-53-55-93-57-59-95-60-58-94-56-54-92-52-50-90-48-46-88-44-42-86-40-38-84-36-34-82-32-30-80-28-26-78-24-22-76-20-18-74-16-14-69-66(71)11-12-67(72)70-61-64-7-2-1-5-62(64)9-10-63-6-3-4-8-65(63)70/h1-8H,11-61,68H2,(H,69,71) |
InChI Key |
NLDOMACCXIMRCH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-d]pyrimidin-2-amine](/img/structure/B13709360.png)
![2-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrimidine](/img/structure/B13709365.png)

![(R)-3-[2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]acetyl]-4-phenyl-2-oxazolidinone](/img/structure/B13709382.png)


